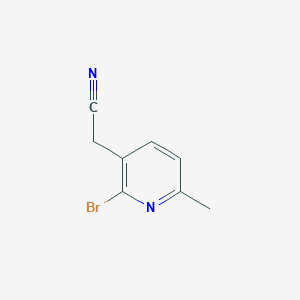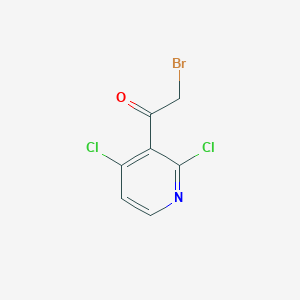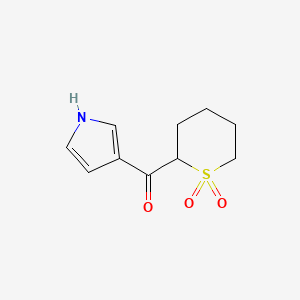
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is a chemical compound with a unique structure that includes a chloro group, a methoxyethyl group, and a naphthyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a naphthyridine derivative, followed by the introduction of the methoxyethyl group through an alkylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure consistent quality and yield.
化学反应分析
Types of Reactions
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing groups, while substitution reactions may produce a variety of functionalized naphthyridines.
科学研究应用
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions.
相似化合物的比较
Similar Compounds
6-Chloro-4-(1-methoxyethyl)quinolin-3-amine: Shares a similar structure but with a quinoline ring instead of a naphthyridine ring.
6-Chloro-4-(1-methoxyethyl)pyridine-3-amine: Similar structure with a pyridine ring.
Uniqueness
6-Chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine is unique due to its specific combination of functional groups and ring structure
属性
分子式 |
C11H12ClN3O |
|---|---|
分子量 |
237.68 g/mol |
IUPAC 名称 |
6-chloro-4-(1-methoxyethyl)-1,5-naphthyridin-3-amine |
InChI |
InChI=1S/C11H12ClN3O/c1-6(16-2)10-7(13)5-14-8-3-4-9(12)15-11(8)10/h3-6H,13H2,1-2H3 |
InChI 键 |
INXYSLHXGVMYJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C2C(=NC=C1N)C=CC(=N2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


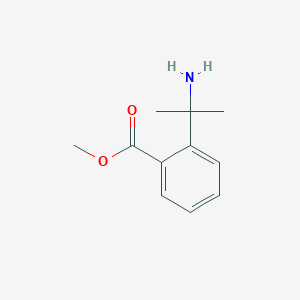
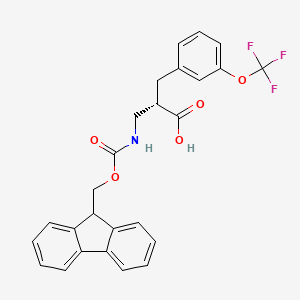
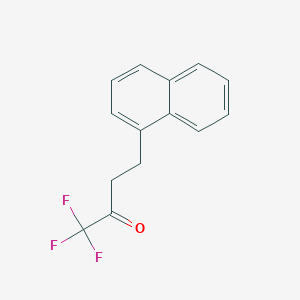
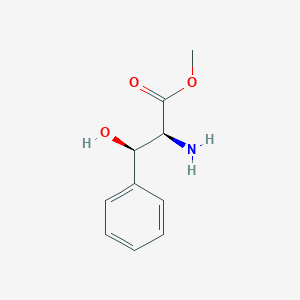
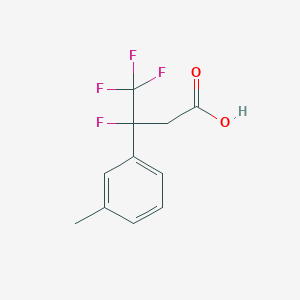
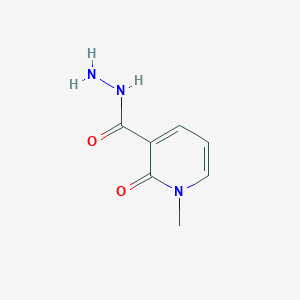

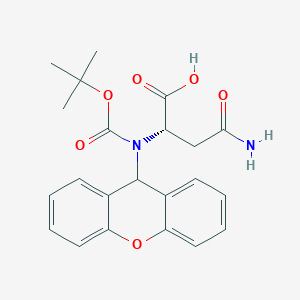
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
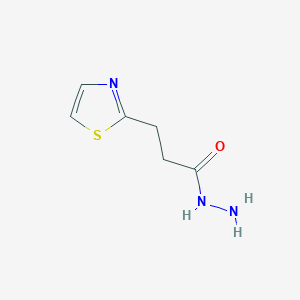
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
